molecular formula C17H20O3 B1405478 Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate CAS No. 340023-13-4

Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

Cat. No. B1405478
CAS RN: 340023-13-4
M. Wt: 272.34 g/mol
InChI Key: KWNJFSYQBINEBW-UHFFFAOYSA-N
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Description

Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the molecular formula C17H20O3 . It is related to the class of compounds known as bicyclo[2.2.2]octane-1-carboxylates .


Synthesis Analysis

The synthesis of bicyclo[2.2.2]octane-1-carboxylates, including this compound, has been achieved through a new tandem reaction . This reaction allows for rapid access to a wide range of these compounds in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[2.2.2]octane core, which is a privileged structure found in a myriad of natural products .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of a new tandem reaction . This reaction is highly enantioselective and is mediated by an organic base .

Scientific Research Applications

Selective Conversion of Oximes and Semicarbazones

Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate has been used as a reagent in the selective conversion of oximes and semicarbazones to corresponding carbonyl compounds. This process, utilizing 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate (BAABCD), is notable for its solvent-free conditions and catalytic efficiency (Hajipour et al., 2001).

Deprotection of Ethers and Acetals

The compound also finds application in the selective deprotection of various ethers and acetals, such as trimethylsilyl ethers and tetrahydropyranyl ethers. The method, using 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate (BAABOD), is efficient and employs microwave irradiation for enhanced reaction speed (Hajipour et al., 2002).

Synthesis of Brominated Phenols

In another study, 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide was successfully used for the bromination of phenols under mild conditions, demonstrating its utility in producing brominated phenols with good to excellent yields (Hajipour et al., 2006).

Catalysis in Organic Synthesis

The compound has also been utilized in the field of organic synthesis. For instance, it was used in a palladium-catalyzed cross-coupling reaction of arylboronic acids with acyl chlorides, demonstrating its role in facilitating the synthesis of diaryl and alkyl aryl ketones under mild conditions (Rafiee & Hajipour, 2015).

Phase-Transfer Catalysis

Additionally, a nanomagnetic double-charged diazoniabicyclo[2.2.2]octane dichloride silica hybrid was employed as a phase-transfer catalyst for the synthesis of benzyl acetates and thiocyanates in water. This showcases its potential in green chemistry applications due to its efficiency and ease of separation from the reaction mixture (Davarpanah & Kiasat, 2013).

properties

IUPAC Name

benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c18-13-16-6-9-17(10-7-16,11-8-16)15(19)20-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNJFSYQBINEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Oxalyl chloride (COCl)2 (16.5 ml, 188 mmol) in methylene chloride (150 ml) is cooled to −63°. DMSO (18 ml, 362 mmol) is then added dropwise. The resulting mixture is stirred for 30 minutes and then a mixture of 4-hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester (XVIII, Example 93, 34.5 g, 125 mmol) in methylene chloride (100 ml) is added over 15 minutes. After another 30 minutes, triethylethylamine (70 ml, 502 mmol) in methylene chloride (30 ml) is added over 25 minutes. (Extra Caution: extremely exothermic reaction when the first equivalent of the triethylamine is added.) The reaction mixture then stirred for another 45 minutes and the cooling bath is removed and allowed to warm up to 20-25°. Water (50 ml) is added and the organic layer is separated, dried over anhydrous sodium sulfate and concentrated to give the title compound, NMR (400 MHz, CDCl3) δ 9.51, 7.32, 5.11, 1.88 and 1.64.
[Compound]
Name
Oxalyl chloride (COCl)2
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
34.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 2
Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 3
Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 5
Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 6
Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

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